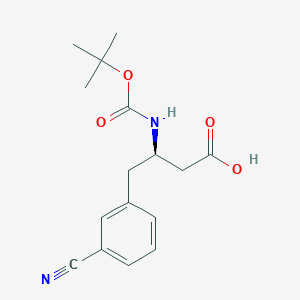

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

説明

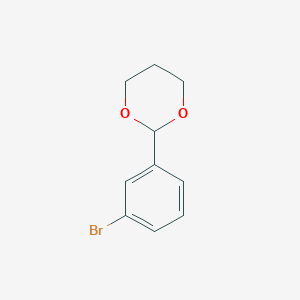

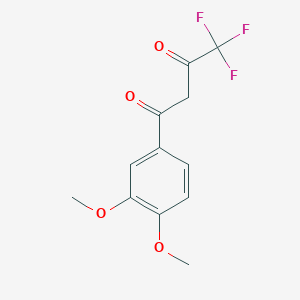

The compound “®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group . The “R” denotes that it is the R-enantiomer of this compound .

Molecular Structure Analysis

The compound contains a carboxylic acid group, a nitrile group, and a Boc-protected amino group. These functional groups could potentially undergo a variety of chemical reactions .Chemical Reactions Analysis

The carboxylic acid group could react with bases to form a carboxylate, or with alcohols to form an ester. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The Boc-protected amino group could be deprotected under acidic conditions .科学的研究の応用

Synthesis Applications

Asymmetric Hydrogenation : This compound has been utilized in asymmetric hydrogenation, specifically in synthesizing beta-amino acid pharmacophores. A study describes using chiral ferrocenyl ligands and [Rh(COD)Cl]2 for the asymmetric hydrogenation of enamine ester, resulting in amino ester with high enantiomeric excess (Kubryk & Hansen, 2006).

Intermediate in Biotin Synthesis : It has been synthesized as a key intermediate in the natural product Biotin, a water-soluble vitamin crucial for the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Neuroexcitant Analog Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitant analogs. This includes the preparation of ATPA, an analog of the neuroexcitant AMPA, using enantiomerically pure glycine derivatives (Pajouhesh et al., 2000).

Chemical Synthesis and Modification

N-tert-Butoxycarbonylation of Amines : This compound has been applied in the N-tert-butoxycarbonylation of amines, a crucial step in peptide synthesis. An efficient and environmentally benign catalyst was used for this reaction, demonstrating its utility in organic synthesis (Heydari et al., 2007).

Synthesis of Collagen Cross-Links : It has been efficiently synthesized as a key intermediate for the preparation of collagen cross-links, highlighting its significance in biochemical applications (Adamczyk et al., 1999).

Molecular and Crystal Structure Studies

- Study of Molecular and Crystal Structure : The compound has been analyzed for its molecular and crystal structure, providing insights into the conformation-stabilizing function of weak intermolecular bonding, relevant in understanding peptide interactions (Kozioł et al., 2001).

Polymeric and Material Synthesis

- Synthesis of Polyacetylenes : This compound has been used in the synthesis of novel amino acid-derived acetylene monomers, leading to the development of polymers with specific properties, relevant in materials science (Gao et al., 2003).

将来の方向性

特性

IUPAC Name |

(3R)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNMSRSGBBZOE-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149767 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid | |

CAS RN |

269726-83-2 | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)